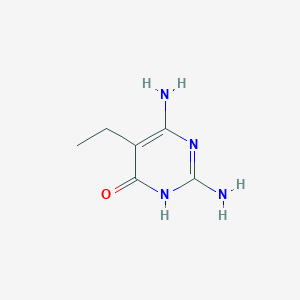
2,6-Diamino-5-ethylpyrimidin-4(3h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diamino-5-ethylpyrimidin-4(3H)-one is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the formation of nucleic acids. This particular compound is characterized by the presence of two amino groups at positions 2 and 6, an ethyl group at position 5, and a keto group at position 4.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diamino-5-ethylpyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl acetoacetate with guanidine in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyrimidine derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity. Common solvents include ethanol or methanol, and the reactions are typically carried out at elevated temperatures to accelerate the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 2,6-diamino-5-ethylpyrimidin-4-ol.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or nitric acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: 2,6-Diamino-5-ethylpyrimidin-4-ol.
Substitution: Various substituted pyrimidine derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2,6-Diamino-5-ethylpyrimidin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.
Industry: It is used in the synthesis of dyes, agrochemicals, and pharmaceuticals.
Mécanisme D'action
The mechanism by which 2,6-Diamino-5-ethylpyrimidin-4(3H)-one exerts its effects is primarily through its interaction with biological macromolecules. The amino and keto groups allow it to form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. The ethyl group may enhance its lipophilicity, facilitating its passage through cell membranes.
Comparaison Avec Des Composés Similaires
2,6-Diaminopyrimidin-4(3H)-one: Lacks the ethyl group, which may affect its biological activity and solubility.
5-Ethyl-2,4,6-triaminopyrimidine: Contains an additional amino group, which could lead to different reactivity and applications.
Uniqueness: 2,6-Diamino-5-ethylpyrimidin-4(3H)-one is unique due to the presence of both amino and ethyl groups, which confer distinct chemical and biological properties. Its specific substitution pattern allows for targeted interactions in various applications, making it a valuable compound in research and industry.
Propriétés
Numéro CAS |
3977-25-1 |
|---|---|
Formule moléculaire |
C6H10N4O |
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
2,4-diamino-5-ethyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H10N4O/c1-2-3-4(7)9-6(8)10-5(3)11/h2H2,1H3,(H5,7,8,9,10,11) |
Clé InChI |
LQFQKQQSSBLHHA-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N=C(NC1=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1-Methyl-1h-benzo[d]imidazol-2-yl)ethane-1-thiol](/img/structure/B13621385.png)
![(2,5-Dioxopyrrolidin-1-yl) 2-methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]benzoate](/img/structure/B13621396.png)
![7-Ethyl-6-azaspiro[3.4]octane](/img/structure/B13621408.png)

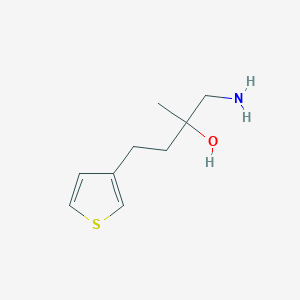
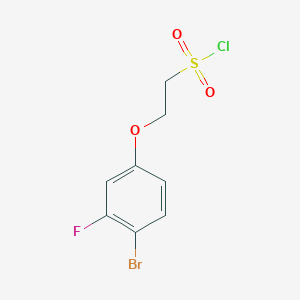
![[5-(3,4-Dimethoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13621425.png)
![2-[4-(3-Chlorophenyl)piperazine-1-carbonyl]benzoic acid](/img/structure/B13621429.png)
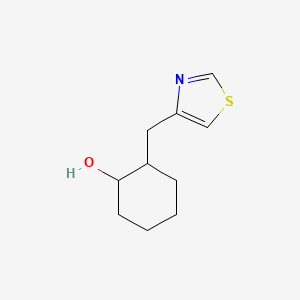
![[1-(1H-imidazol-2-yl)cyclopropyl]methanamine](/img/structure/B13621454.png)
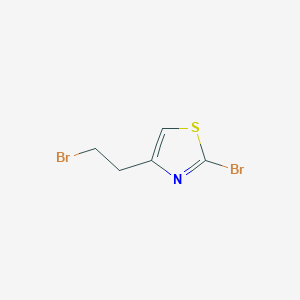
![[(2R)-1-amino-3-phenylpropan-2-yl]dimethylamine](/img/structure/B13621469.png)


